molecular formula C20H16ClF2N3O5S B11519850 4-{3-[(N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

4-{3-[(N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B11519850
M. Wt: 483.9 g/mol
InChI Key: YSZAEKRWZZYNMO-UHFFFAOYSA-N
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Description

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a pyrrolidinone ring, and a chlorodifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chlorodifluoromethoxyphenyl Group: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxy group.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.

    Coupling Reactions: The chlorodifluoromethoxyphenyl group is then coupled with the pyrrolidinone ring through a series of nucleophilic substitution reactions.

    Final Assembly: The benzoic acid moiety is introduced in the final step through a condensation reaction with the intermediate product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorodifluoromethoxy)nitrobenzene
  • 1-(Chlorodifluoromethoxy)-4-nitrobenzene
  • 4-(Chlorodifluoromethoxy)phenylamine

Uniqueness

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C20H16ClF2N3O5S

Molecular Weight

483.9 g/mol

IUPAC Name

4-[3-[N-[4-[chloro(difluoro)methoxy]phenyl]-N'-methylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C20H16ClF2N3O5S/c1-24-19(25-12-4-8-14(9-5-12)31-20(21,22)23)32-15-10-16(27)26(17(15)28)13-6-2-11(3-7-13)18(29)30/h2-9,15H,10H2,1H3,(H,24,25)(H,29,30)

InChI Key

YSZAEKRWZZYNMO-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=CC=C(C=C1)OC(F)(F)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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